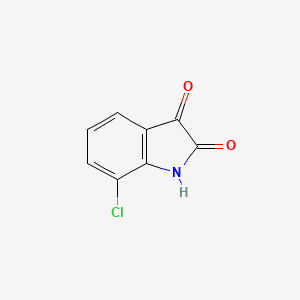

7-Chloroisatin

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 400868. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-chloro-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO2/c9-5-3-1-2-4-6(5)10-8(12)7(4)11/h1-3H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPLXQMMMGDYXIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)NC(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60322295 | |

| Record name | 7-Chloroisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60322295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7477-63-6 | |

| Record name | 7477-63-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400868 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Chloroisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60322295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Chloroisatin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-Chloroisatin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CCB49FJV8D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 7-Chloroisatin: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of 7-Chloroisatin, a versatile heterocyclic compound with significant applications in medicinal chemistry and drug development. From its fundamental physicochemical properties to its synthesis and role as a scaffold for novel therapeutic agents, this document serves as a technical resource for researchers in the field.

Core Properties of this compound

This compound, also known as 7-chloro-1H-indole-2,3-dione, is a derivative of isatin distinguished by a chlorine atom at the 7-position of the indole ring. This substitution pattern imparts unique chemical reactivity and biological activity to the molecule.

| Property | Value | Source(s) |

| CAS Number | 7477-63-6 | [1][2] |

| Molecular Formula | C₈H₄ClNO₂ | [1][2] |

| Molecular Weight | 181.58 g/mol | [1][2] |

| Appearance | Light yellow to orange or brown crystalline solid | [1] |

| Melting Point | 187-191 °C | [1][2] |

| Solubility | Soluble in polar organic solvents like DMF and DMSO; sparingly soluble in water | [3] |

Synthesis of this compound: The Sandmeyer Approach

The most established method for the synthesis of isatin and its substituted analogs, including this compound, is the Sandmeyer isatin synthesis.[4][5] This two-step process begins with the formation of an isonitrosoacetanilide intermediate from the corresponding aniline, followed by an acid-catalyzed intramolecular cyclization.

The rationale for employing the Sandmeyer synthesis lies in its robustness and adaptability for various substituted anilines. The use of a strong acid like sulfuric acid in the final cyclization step is crucial for promoting the intramolecular electrophilic substitution that forms the isatin core.[6]

Experimental Protocol: Synthesis of this compound via Sandmeyer Reaction

This protocol is adapted from established procedures for the synthesis of substituted isatins.[6][7]

Step 1: Synthesis of N-(2-chlorophenyl)-2-(hydroxyimino)acetamide (7-Chloro-isonitrosoacetanilide)

-

In a suitable reaction vessel, dissolve 2-chloroaniline in dilute hydrochloric acid.

-

To this solution, add a solution of chloral hydrate and hydroxylamine hydrochloride in water. A solution of sodium sulfate is also added to facilitate the precipitation of the product.[6]

-

Heat the reaction mixture. The isonitrosoacetanilide intermediate will precipitate out of the solution upon formation.

-

Filter the precipitate, wash with cold water, and dry thoroughly. The purity of this intermediate is critical for the success of the subsequent cyclization step.

Step 2: Cyclization to this compound

-

Carefully add the dried N-(2-chlorophenyl)-2-(hydroxyimino)acetamide in portions to pre-warmed concentrated sulfuric acid (e.g., to 50-60 °C) with vigorous stirring.[7] The temperature must be carefully controlled to prevent charring and decomposition.[7]

-

After the addition is complete, the temperature is typically raised to around 80 °C for a short period to ensure complete cyclization.[6]

-

Pour the reaction mixture onto crushed ice. The this compound product will precipitate as a solid.

-

Collect the solid by filtration, wash thoroughly with water to remove residual acid, and dry. The crude product can be further purified by recrystallization from a suitable solvent like glacial acetic acid or ethanol.

References

- 1. researchgate.net [researchgate.net]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. scispace.com [scispace.com]

- 4. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 5. NF-κB - Wikipedia [en.wikipedia.org]

- 6. 7-CHLORO-1H-INDOLE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

An In-Depth Technical Guide to the Spectroscopic Data of 7-Chloroisatin

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction: The Significance of 7-Chloroisatin

This compound (7-chloro-1H-indole-2,3-dione) is a halogenated derivative of isatin, a privileged heterocyclic scaffold renowned in medicinal chemistry. The introduction of a chlorine atom at the 7-position of the indole ring significantly modulates the electronic and steric properties of the molecule. This alteration enhances its utility as a versatile building block in the synthesis of a wide array of biologically active compounds, including potential anticancer, antimicrobial, and antiviral agents.[1] A comprehensive understanding of its spectroscopic signature is paramount for unambiguous identification, purity assessment, and structural elucidation of its derivatives, which is crucial for advancing drug discovery and development programs.

This technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound. It is designed to serve as a practical resource for researchers by not only presenting the spectral data but also explaining the underlying principles of spectral interpretation and providing standardized protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each atom.

¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals in the aromatic region, corresponding to the protons on the benzene ring, and a broad signal for the N-H proton of the lactam ring. The exact chemical shifts can vary slightly depending on the solvent used due to solvent-solute interactions.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~11.1 | Singlet (broad) | 1H | N-H | The chemical shift is concentration and solvent dependent. The peak is often broad due to quadrupole broadening and hydrogen bonding. |

| ~7.6 - 6.8 | Multiplet | 3H | Ar-H | These signals correspond to the three protons on the chlorinated aromatic ring. The specific coupling patterns can be complex due to the chlorine substituent. |

Expert Insights: The downfield shift of the aromatic protons is attributed to the deshielding effect of the electron-withdrawing carbonyl groups and the chlorine atom. The broadness of the N-H signal is a characteristic feature and can be confirmed by a D₂O exchange experiment, where the peak disappears.

¹³C NMR (Carbon-13 NMR) Spectroscopy

The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound, with distinct signals for the carbonyl carbons, aromatic carbons, and the carbon bearing the chlorine atom.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~183 | C=O (C3) | Ketone carbonyl carbon, typically more downfield. |

| ~158 | C=O (C2) | Amide carbonyl carbon. |

| ~150 - 110 | Aromatic Carbons | Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the chlorine and carbonyl substituents. |

Expert Insights: The carbonyl carbons (C2 and C3) are the most downfield signals due to the strong deshielding effect of the oxygen atoms. The chemical shifts of the aromatic carbons are influenced by both the electron-withdrawing nature of the carbonyl groups and the inductive and resonance effects of the chlorine atom.

Experimental Protocol for NMR Data Acquisition

A standardized protocol is essential for obtaining high-quality, reproducible NMR data.

Workflow for NMR Analysis of this compound

Caption: A streamlined workflow for acquiring high-quality NMR spectra of this compound.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound clearly indicates the presence of N-H, C=O, and C-Cl bonds.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Notes |

| ~3200 | N-H Stretch | Medium, Broad | Characteristic of the amide N-H group. Broadening is due to hydrogen bonding. |

| ~1740 | C=O Stretch (Ketone) | Strong | Corresponds to the carbonyl group at the C3 position. |

| ~1725 | C=O Stretch (Amide) | Strong | Corresponds to the lactam carbonyl group at the C2 position. |

| ~1610, ~1470 | C=C Stretch (Aromatic) | Medium | Skeletal vibrations of the benzene ring. |

| ~750 | C-Cl Stretch | Strong | Characteristic absorption for the carbon-chlorine bond.[2] |

Expert Insights: The two distinct, strong carbonyl absorptions are a hallmark of the isatin core. The position and shape of the N-H stretching band can provide information about the extent of intermolecular hydrogen bonding in the solid state.

Experimental Protocol for FT-IR Data Acquisition (KBr Pellet Method)

The KBr pellet method is a common technique for obtaining high-quality IR spectra of solid samples.

Workflow for FT-IR Analysis of this compound

Caption: Standard procedure for obtaining an FT-IR spectrum of this compound using the KBr pellet method.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound through ionization and fragmentation. For this compound, electron ionization (EI) is a common method used.

The molecular formula of this compound is C₈H₄ClNO₂, with a molecular weight of approximately 181.58 g/mol . Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum will exhibit a characteristic M+2 peak.

Table 4: Expected Mass Spectrometry Data for this compound

| m/z | Ion | Expected Relative Abundance | Notes |

| 181 | [M]⁺ (with ³⁵Cl) | High | Molecular ion peak. |

| 183 | [M+2]⁺ (with ³⁷Cl) | ~33% of M⁺ | Isotopic peak confirming the presence of one chlorine atom. |

| 153 | [M-CO]⁺ | Moderate | Loss of a carbonyl group. |

| 125 | [M-2CO]⁺ | Moderate | Loss of both carbonyl groups. |

Expert Insights: The presence and relative intensity of the [M]⁺ and [M+2]⁺ peaks are definitive evidence for the presence of a single chlorine atom in the molecule. The fragmentation pattern, involving the loss of carbonyl groups, is characteristic of the isatin scaffold.

Experimental Protocol for Mass Spectrometry Data Acquisition (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a suitable method for the analysis of this compound, providing both retention time information and a mass spectrum.[3]

Workflow for GC-MS Analysis of this compound

Caption: General workflow for the GC-MS analysis of this compound.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and validated fingerprint for this compound. A thorough understanding and application of this data are essential for any researcher working with this important synthetic intermediate. The provided protocols offer a standardized approach to data acquisition, ensuring consistency and reliability in experimental results. This guide serves as a foundational resource to facilitate the accurate identification and characterization of this compound and its derivatives in the pursuit of novel therapeutic agents.

References

7-Chloroisatin solubility in different organic solvents

An In-Depth Technical Guide to the Solubility of 7-Chloroisatin in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a halogenated derivative of isatin, is a pivotal building block in medicinal chemistry and organic synthesis, frequently utilized in the development of novel therapeutic agents, including anticancer and anti-inflammatory drugs.[1] The efficiency of its use in synthesis, formulation, and biological screening is fundamentally governed by its solubility in various organic solvents. This technical guide provides a comprehensive overview of the solubility characteristics of this compound. In the absence of extensive published quantitative data, this document focuses on the underlying physicochemical principles, theoretical prediction models like Hansen Solubility Parameters (HSP), and a detailed, field-proven experimental protocol for the accurate determination of its solubility. This guide is designed to empower researchers to make informed decisions on solvent selection, optimize experimental conditions, and ensure the reliability and reproducibility of their work.

Introduction: The Critical Role of Solubility in the Application of this compound

This compound (7-chloro-1H-indole-2,3-dione) is a versatile heterocyclic compound whose utility in drug discovery is well-established.[1] Its value lies in its reactive ketone and lactam functionalities, which serve as handles for constructing more complex molecular architectures. The success of any chemical process, from synthesis and purification to formulation and in vitro screening, is critically dependent on the solubility of the starting materials and intermediates.

Poor solubility can lead to a host of challenges, including:

-

Reduced reaction rates and yields: Inhomogeneous reaction mixtures can impede molecular interactions, leading to inefficient conversions.

-

Difficulties in purification: Crystallization, a primary method for purifying solid compounds, is entirely dependent on differential solubility in various solvent systems.

-

Inaccurate biological data: Precipitation of a compound in an assay medium can lead to a significant underestimation of its biological activity.[2]

Therefore, a thorough understanding and a practical approach to determining the solubility of this compound are not merely procedural formalities but cornerstones of sound scientific and developmental practice.

Physicochemical Profile of this compound

A molecule's solubility is intrinsically linked to its structural and physical properties. The key characteristics of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Name | 7-chloro-1H-indole-2,3-dione | [3][4] |

| CAS Number | 7477-63-6 | [5][6] |

| Molecular Formula | C₈H₄ClNO₂ | [3][5] |

| Molecular Weight | 181.58 g/mol | [5][6] |

| Appearance | Orange to light yellow/brown crystalline solid | [1][7] |

| Melting Point | 187 - 191 °C | [1][5] |

| Structure |

| [3] |

The structure reveals a planar, rigid bicyclic system. The presence of two carbonyl groups (a ketone and a lactam) and an N-H group makes the molecule capable of acting as both a hydrogen bond donor and acceptor. The chlorine atom and the aromatic ring contribute to its van der Waals interactions. The overall molecule possesses a significant dipole moment, classifying it as a polar compound.

Qualitative Solubility Profile

Based on available literature and supplier information, a qualitative solubility profile for this compound can be summarized as follows:

-

Soluble in: Polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and polar protic solvents like ethanol.[6][8]

-

Sparingly soluble in: Water.[6]

This profile is consistent with the "like dissolves like" principle.[9] Polar solvents are capable of forming strong intermolecular interactions (dipole-dipole, hydrogen bonds) with the polar this compound molecule, overcoming the crystal lattice energy and leading to dissolution. Water, while highly polar, may be a less effective solvent due to its strong self-association through hydrogen bonding.

Theoretical Framework for Solubility Prediction: Hansen Solubility Parameters (HSP)

While "like dissolves like" is a useful heuristic, a more quantitative prediction can be achieved using Hansen Solubility Parameters (HSP).[7] The HSP theory posits that the total cohesive energy of a substance can be divided into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Energy from hydrogen bonding.

Every solvent and solute can be assigned a set of [δD, δP, δH] coordinates, placing it in a three-dimensional "Hansen space". The principle remains that substances with similar HSP coordinates are likely to be miscible. The distance (Ra) between a solute (1) and a solvent (2) in Hansen space is calculated as:

Ra = √[4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²]

A smaller Ra value indicates a higher likelihood of solubility. While the HSP values for this compound are not readily published, they can be estimated using group contribution methods or determined experimentally by testing its solubility in a range of characterized solvents.[10]

Table of Hansen Solubility Parameters for Common Organic Solvents (in MPa⁰·⁵):

| Solvent | δD | δP | δH |

| Acetone | 15.5 | 10.4 | 7.0 |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |

| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Methanol | 15.1 | 12.3 | 22.3 |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |

| Acetonitrile | 15.3 | 18.0 | 6.1 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Hexane | 14.9 | 0.0 | 0.0 |

| Water | 15.5 | 16.0 | 42.3 |

Data compiled from various sources. Values can vary slightly depending on the source.[11][12][13]

The high HSP values for DMF and DMSO, particularly their polar (δP) and hydrogen bonding (δH) components, align with the qualitative observation that they are good solvents for the polar, hydrogen-bonding this compound molecule.

Experimental Protocol for Quantitative Solubility Determination

The "gold standard" for solubility measurement is the Shake-Flask Method .[14][15] This equilibrium-based method provides thermodynamic solubility data, which is highly accurate and reproducible when performed correctly.

Workflow for Solubility Determination

The overall process involves saturating a solvent with the solute, separating the undissolved solid, and quantifying the concentration of the dissolved solute in the supernatant.

Caption: Experimental workflow for the shake-flask solubility determination.

Step-by-Step Methodology

Materials and Reagents:

-

This compound (solid, high purity)

-

Organic solvent of interest (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance (readable to at least 0.1 mg)

-

Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

Centrifuge (optional)

-

Quantification instrument (e.g., UV-Vis Spectrophotometer, HPLC)

Protocol:

-

Preparation: Add an excess amount of solid this compound to a vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation. For example, add ~20 mg of this compound to 2 mL of the chosen solvent.

-

Equilibration: Seal the vials tightly and place them in a shaker agitating at a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for at least 24 hours. For compounds with slow dissolution kinetics, 48-72 hours may be necessary.[16]

-

Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. To ensure complete removal of particulate matter, carefully draw the supernatant using a syringe and pass it through a syringe filter into a clean vial. Discard the first few drops to avoid any adsorbed solute from the filter membrane.[6]

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standards. This compound's chromophore makes it well-suited for UV-Vis detection.[17]

-

Accurately dilute the filtered saturated solution to bring its concentration within the linear range of the calibration curve.

-

Measure the response of the diluted sample and use the calibration curve to determine its concentration.

-

-

Calculation: Calculate the original solubility, accounting for the dilution factor. Report the results in standard units such as mg/mL, g/L, or molarity (mol/L), and always specify the temperature at which the measurement was made.

Data Interpretation and Application

The quantitative solubility data obtained is invaluable for:

-

Process Development: Selecting appropriate solvents for reactions and crystallizations.

-

Formulation Science: Designing stable liquid formulations for preclinical studies.

-

Screening Assays: Ensuring that test concentrations in biological assays do not exceed the solubility limit, thus avoiding false-negative results.

The interplay between solute and solvent properties is key to understanding solubility.

Caption: Factors influencing the solubility of this compound.

Conclusion

While a comprehensive database of quantitative solubility for this compound in all common organic solvents is not yet publicly available, this guide provides the necessary framework for researchers to address this critical parameter. By understanding the physicochemical properties of this compound, leveraging theoretical models like Hansen Solubility Parameters for initial solvent screening, and employing robust experimental methods such as the shake-flask protocol, scientists can confidently and accurately determine its solubility. This knowledge is paramount for optimizing chemical processes, developing effective formulations, and generating reliable data in the pursuit of new scientific discoveries and therapeutic innovations.

References

- 1. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. scribd.com [scribd.com]

- 4. Hansen solubility parameters [stenutz.eu]

- 5. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

- 6. pharmatutor.org [pharmatutor.org]

- 7. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. kinampark.com [kinampark.com]

- 11. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]

- 12. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 13. Designer Solvent Blends | Hansen Solubility Parameters [hansen-solubility.com]

- 14. scribd.com [scribd.com]

- 15. bioassaysys.com [bioassaysys.com]

- 16. enamine.net [enamine.net]

- 17. solubilityofthings.com [solubilityofthings.com]

An In-Depth Technical Guide on the Biological Activities of 7-Chloroisatin and Its Derivatives

Abstract: This technical guide provides a comprehensive overview of the diverse biological activities exhibited by 7-chloroisatin and its synthetic derivatives. Isatin, an indole derivative, serves as a privileged scaffold in medicinal chemistry, and halogenation at the 7-position significantly modulates its pharmacological profile. This document delves into the anticancer, antimicrobial, antiviral, and neuroprotective properties of these compounds, offering insights into their mechanisms of action. Detailed experimental protocols for evaluating these activities, quantitative data summaries, and structure-activity relationship analyses are presented to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Introduction to Isatin and Its Halogenated Derivatives

1.1. The Isatin Scaffold: A Privileged Structure in Medicinal Chemistry Isatin (1H-indole-2,3-dione) is a heterocyclic compound naturally found in some plants and is also an endogenous component in mammalian tissues, acting as a metabolic derivative of adrenaline. Its rigid, planar structure and the presence of both hydrogen bond donor (N-H) and acceptor (C=O) groups make it an ideal scaffold for designing molecules that can interact with a wide array of biological targets.[1] Numerous isatin derivatives have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, antiviral, and anticonvulsant activities.[1][2]

1.2. Significance of Halogenation: The Role of Chlorine at the 7-Position The introduction of a halogen atom, such as chlorine, onto the isatin ring can profoundly influence the molecule's physicochemical properties and biological activity. A chlorine atom at the 7-position (this compound) enhances the lipophilicity of the molecule, which can improve its ability to cross cellular membranes.[3] Furthermore, the electron-withdrawing nature of chlorine alters the electron density of the aromatic ring, which can modulate the binding affinity of the molecule to its biological targets.[3][4] This strategic modification has been a key focus in the synthesis of novel, potent therapeutic agents.[3]

1.3. Overview of Biological Activities this compound and its derivatives are recognized for a wide range of biological activities.[3] These compounds serve as versatile intermediates in the synthesis of various pharmaceuticals, particularly in the development of anticancer and anti-inflammatory drugs.[3] Their ability to interact with diverse biological systems makes them a subject of intense research in medicinal chemistry.

Anticancer Activity

The antiproliferative properties of this compound derivatives against various cancer cell lines are well-documented.[2][5] Their mechanism of action often involves the modulation of key cellular processes that are dysregulated in cancer.

2.1. Mechanism of Action: Targeting Key Signaling Pathways The anticancer effects of these compounds are often multi-faceted, involving the inhibition of protein kinases, induction of apoptosis, and interference with angiogenesis.

-

Inhibition of Protein Kinases: Many isatin derivatives are known to be potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival.[6] Dysregulation of these enzymes is a common feature of many cancers.

-

Induction of Apoptosis: A primary mechanism by which this compound derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This is often achieved by disrupting the mitochondrial membrane potential, leading to the release of pro-apoptotic factors and the activation of a cascade of caspases, which are enzymes that execute the apoptotic process.[1] The accumulation of reactive oxygen species (ROS) is also a common trigger for this mitochondrial-mediated apoptosis.[1]

References

- 1. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]

- 3. chemimpex.com [chemimpex.com]

- 4. Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

The Therapeutic Potential of 7-Chloroisatin: A Technical Guide for Drug Discovery Professionals

Abstract

Isatin (1H-indole-2,3-dione), a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives. The introduction of a chlorine atom at the 7-position of the isatin ring creates 7-Chloroisatin, a versatile building block that modulates the electronic and lipophilic properties of the core structure, paving the way for the development of potent and selective therapeutic agents. This technical guide provides an in-depth exploration of the potential therapeutic applications of this compound, drawing upon field-proven insights and comprehensive scientific literature. We will delve into its role in the design of novel anticancer, antioxidant, neuroprotective, and antimicrobial agents, supported by mechanistic details, experimental protocols, and structure-activity relationship (SAR) analyses. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the pursuit of innovative therapeutics.

The this compound Scaffold: A Gateway to Diverse Bioactivity

The isatin core, an endogenous compound found in mammalian tissues, is characterized by a unique combination of a fused aromatic ring and a reactive α-ketoamide moiety. This structural motif allows for facile derivatization at multiple positions, leading to a vast chemical space for therapeutic exploration. The strategic placement of a chlorine atom at the 7-position of the indole nucleus in this compound profoundly influences its physicochemical properties. The electron-withdrawing nature of chlorine can enhance the electrophilicity of the C3-carbonyl group, a key site for nucleophilic attack in many synthetic transformations and biological interactions. Furthermore, the chloro-substitution increases the lipophilicity of the molecule, which can improve membrane permeability and target engagement.

This unique combination of reactivity and modulated properties makes this compound a highly attractive starting point for the synthesis of diverse compound libraries with a wide range of pharmacological activities, including but not limited to, anticancer, antioxidant, neuroprotective, and antimicrobial effects.[1]

Anticancer Applications: Targeting Key Pathways in Malignancy

The isatin scaffold is a well-established pharmacophore in the design of anticancer agents.[2][3] The incorporation of a 7-chloro substituent can further enhance the cytotoxic potential and selectivity of these derivatives. The anticancer mechanisms of this compound-based compounds are often multifaceted, involving the inhibition of crucial cellular processes such as cell cycle progression and the induction of apoptosis.

Mechanism of Action: Inhibition of Protein Kinases and Caspases

A primary mechanism through which isatin derivatives exert their anticancer effects is the inhibition of protein kinases.[2] These enzymes play a pivotal role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive therapeutic targets. The isatin core can act as a scaffold to position functional groups that interact with the ATP-binding pocket of kinases, leading to their inhibition.

Another critical pathway targeted by isatin derivatives is the caspase cascade, a family of cysteine proteases that are central to the execution of apoptosis (programmed cell death).[4] Inducing apoptosis in cancer cells is a key strategy in cancer therapy. Certain isatin sulfonamides have been identified as potent and selective inhibitors of caspase-3 and caspase-7.[4] While seemingly counterintuitive to inhibit pro-apoptotic enzymes, the rationale lies in developing imaging agents to monitor apoptosis or in therapeutic strategies where transient and controlled caspase inhibition might be beneficial. The 7-halogenated isatin sulfonamides have shown improved inhibitory potencies, with IC50 values in the nanomolar range for caspase-3 and caspase-7.[4]

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound derivatives against a target protein kinase.

-

Reagents and Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate (peptide or protein)

-

ATP (Adenosine triphosphate)

-

Test compounds (this compound derivatives) dissolved in DMSO

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radiolabeled ATP [γ-³²P]ATP)

-

384-well assay plates

-

Plate reader compatible with the chosen detection method

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 384-well plate, add a small volume of each compound dilution.

-

Add the kinase and substrate solution to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the optimal temperature and time for the specific kinase.

-

Stop the reaction (if necessary, depending on the detection method).

-

Add the detection reagent and incubate as required.

-

Measure the signal (luminescence, fluorescence, or radioactivity) using a plate reader.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve.[5][6][7][8]

-

Caption: Proposed antioxidant and neuroprotective mechanisms of this compound derivatives.

Antimicrobial and Antiviral Applications

The emergence of drug-resistant microbial and viral strains necessitates the development of novel therapeutic agents. Isatin derivatives have demonstrated a broad spectrum of antimicrobial and antiviral activities.

[9][10][11][12]#### 4.1. Antibacterial and Antifungal Activity

Derivatives of this compound have been synthesized and evaluated for their antibacterial and antifungal properties. The mode of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell membrane integrity. The table below presents some reported Minimum Inhibitory Concentration (MIC) values for isatin derivatives against various microbial strains.

| Compound Type | Microorganism | MIC (µg/mL) | Reference |

| Isatin derivatives | Staphylococcus aureus | 0.03 - 0.05 (µmol/mL) | |

| Escherichia coli | 0.672 (µmol/mL) | ||

| Pseudomonas aeruginosa | 0.830 (µmol/mL) | ||

| Isatin | Campylobacter jejuni | <1.0 - 16.0 | |

| Campylobacter coli | <1.0 - 16.0 | ||

| Isatin–quinoline conjugates | Streptococcus mutans | 0.0002 - 2.5 (mg/mL) | |

| MRSA | 0.006 - 2.5 (mg/mL) |

Antiviral Activity

Isatin derivatives have a long history in antiviral research, with methisazone (an N-methylisatin derivative) being one of the first synthetic antiviral drugs. M[9]ore recently, isatin derivatives have been investigated for their activity against a range of viruses, including HIV, Hepatitis C virus (HCV), and SARS-CoV. T[9][10]he mechanism of antiviral action can involve the inhibition of viral enzymes, such as reverse transcriptase or proteases, or interference with viral entry and replication processes. A 5-fluoro-isatin derivative has shown inhibitory activity against HCV RNA synthesis.

[9]### 5. Synthesis of this compound Derivatives: A General Workflow

The versatility of the this compound scaffold allows for the synthesis of a wide array of derivatives through various chemical transformations. A common and effective strategy involves the initial formation of a Schiff base at the C3-position, which can then be further elaborated.

Experimental Protocol: Synthesis of this compound Schiff Bases and Subsequent Derivatization

This protocol describes a two-step synthesis to generate diverse this compound derivatives.

Step 1: Synthesis of this compound Schiff Bases

[13]1. Materials: this compound, substituted aromatic amine, N,N-dimethylformamide (DMF), glacial acetic acid. 2. Procedure:

- Dissolve this compound (1.0 g, 1.0 eq) in DMF in a round-bottom flask.

- Add the substituted aromatic amine (1.0 eq) and a catalytic amount of glacial acetic acid (3 drops).

- Heat the reaction mixture at reflux for 10-12 hours.

- Monitor the reaction progress by Thin Layer Chromatography (TLC).

- Upon completion, cool the mixture to room temperature and pour it into ice-cold water to precipitate the Schiff base product.

- Filter, wash with water, and dry the product.

Step 2: Synthesis of Spiro Azetidine Derivatives

[13]1. Materials: this compound Schiff base, phenyl isocyanate, DMF. 2. Procedure:

- Dissolve the Schiff base (1.0 eq) and phenyl isocyanate (1.0 eq) in DMF.

- Heat the mixture under reflux for 20-23 hours.

- Cool the reaction mixture and pour it into ice-cold water to precipitate the spiro azetidine derivative.

- Filter, wash with water, and purify the product, for example, by recrystallization.

Diagram: Synthetic Workflow for this compound Derivatives

Caption: A general synthetic route to this compound derivatives.

Conclusion and Future Directions

This compound has proven to be a remarkably versatile and valuable scaffold in medicinal chemistry. Its unique electronic and steric properties, conferred by the 7-chloro substitution, provide a solid foundation for the design and synthesis of novel therapeutic agents with diverse pharmacological activities. The demonstrated potential of this compound derivatives as anticancer, antioxidant, neuroprotective, and antimicrobial agents underscores the importance of continued research in this area.

Future efforts should focus on several key aspects:

-

Structure-Activity Relationship (SAR) Studies: Systematic exploration of substitutions at various positions of the this compound core is crucial to delineate clear SARs for different biological targets. This will enable the rational design of more potent and selective compounds.

-

Mechanism of Action Elucidation: In-depth studies are needed to unravel the precise molecular mechanisms by which this compound derivatives exert their therapeutic effects. This includes identifying specific protein targets and signaling pathways.

-

In Vivo Efficacy and Pharmacokinetic Profiling: Promising in vitro candidates should be advanced to in vivo animal models to evaluate their efficacy, safety, and pharmacokinetic properties.

-

Development of Drug Delivery Systems: Formulating this compound derivatives into advanced drug delivery systems could enhance their bioavailability, target specificity, and therapeutic index.

By addressing these areas, the full therapeutic potential of this compound can be realized, leading to the development of next-generation drugs for a range of challenging diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]

- 3. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 7-halogenated isatin sulfonamides: nonradioactive counterparts of caspase-3/-7 inhibitor-based potential radiopharmaceuticals for molecular imaging of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. reactionbiology.com [reactionbiology.com]

- 8. resources.revvity.com [resources.revvity.com]

- 9. In Vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Antimicrobial Activities and Mode of Flavonoid Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]

Review of 7-Chloroisatin synthesis and applications

An In-Depth Technical Guide to the Synthesis and Applications of 7-Chloroisatin

For research scientists and professionals in drug development, this compound (7-chloro-1H-indole-2,3-dione) has emerged as a pivotal heterocyclic scaffold. Its unique electronic properties, conferred by the chlorine atom at the 7-position, enhance its reactivity and biological activity, making it a versatile precursor for a wide array of bioactive molecules and a valuable tool in chemical biology. This guide provides a comprehensive overview of its synthesis, mechanistic insights, and diverse applications, grounded in established scientific literature.

Physicochemical Profile of this compound

A clear understanding of a compound's physical and chemical properties is fundamental to its application in research and development. This compound is an orange to brown crystalline solid, and its key properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 7477-63-6 | [1][2] |

| Molecular Formula | C₈H₄ClNO₂ | [1][3] |

| Molecular Weight | 181.58 g/mol | [1][4] |

| Melting Point | 187 - 191 °C | [1][5] |

| Appearance | Light yellow to brown powder/crystal | [1][6] |

| Purity | ≥ 97-98% (Commercially available) | [1] |

| Solubility | Soluble in DMF, DMSO, ethanol; sparingly soluble in water | [6] |

| SMILES | Clc1cccc2C(=O)C(=O)Nc12 | [4] |

| InChIKey | MPLXQMMMGDYXIT-UHFFFAOYSA-N | [4] |

Strategic Synthesis of the this compound Core

The synthesis of the isatin core is a well-established field in organic chemistry, with several named reactions providing access to this privileged scaffold. The choice of method often depends on the desired substitution pattern, available starting materials, and tolerance to reaction conditions. For this compound, the starting material is typically a correspondingly substituted aniline, i.e., 2-chloroaniline.

Key Synthetic Methodologies

The three most prominent methods for isatin synthesis are the Sandmeyer, Stolle, and Gassman syntheses.[7] Each follows a distinct mechanistic path to achieve the final cyclized product. The presence of the electron-withdrawing chloro group on the aniline precursor influences the reactivity and may require optimization of standard conditions.

-

Sandmeyer Isatin Synthesis: This is the oldest and one of the most common methods.[7][8] It involves the condensation of an aniline (in this case, 2-chloroaniline) with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate.[9][10] This intermediate is then cyclized under strong acidic conditions (typically concentrated sulfuric acid) via an electrophilic aromatic substitution to yield the isatin.[11] The harsh acidic conditions are a key limitation, potentially leading to side reactions or being incompatible with sensitive functional groups.[9]

-

Stolle Isatin Synthesis: An effective alternative, the Stolle synthesis reacts an arylamine with oxalyl chloride to form a chlorooxalylanilide intermediate.[12][13] This intermediate undergoes an intramolecular Friedel-Crafts acylation, promoted by a Lewis acid like aluminum chloride (AlCl₃) or boron trifluoride (BF₃), to afford the isatin.[14][15] This method is particularly useful for preparing N-substituted isatins.[8]

-

Gassman Isatin Synthesis: The Gassman synthesis provides another route, particularly for substituted anilines. It involves the conversion of an aniline into a 3-methylthio-2-oxindole, which is subsequently oxidized to form the corresponding isatin.[16][17]

Below is a diagram illustrating the conceptual flow of these primary synthetic routes.

Caption: Key synthetic pathways to the this compound core.

Core Applications in Research and Development

This compound is not merely a synthetic curiosity; it is a powerful building block for developing molecules with significant biological functions.[1] Its utility spans medicinal chemistry, organic synthesis, and materials science.

A Scaffold for Anticancer Drug Discovery

The isatin core is a well-known "privileged scaffold" in medicinal chemistry, and the 7-chloro derivative is no exception. It serves as a key intermediate in the synthesis of various potential anticancer agents.[1] The chlorine atom can modulate the molecule's lipophilicity and electronic distribution, often enhancing binding affinity to biological targets. The related 7-chloroquinoline core has also demonstrated significant antiproliferative and antitumor activities, highlighting the value of the 7-chloro substitution pattern in cancer drug design.[18][19]

Potent and Selective Inhibition of Caspases

Perhaps one of the most significant applications of isatin derivatives is in the study of apoptosis (programmed cell death). Specifically, isatin sulfonamides have been identified as highly potent and selective nonpeptide inhibitors of caspases-3 and -7.[20][21] These two "executioner" caspases are critical for dismantling the cell during apoptosis.

The selectivity of these isatin-based inhibitors is a key feature. Unlike peptide-based inhibitors that target the primary aspartic acid binding pocket (S1), the isatin sulfonamides derive their selectivity by interacting with the S2 subsite of caspases 3 and 7.[21] This unique mechanism allows for the targeted inhibition of these specific caspases, making these compounds invaluable tools for studying the apoptotic pathway and as potential therapeutics for diseases characterized by excessive apoptosis, such as osteoarthritis.[21][22]

The diagram below illustrates this targeted inhibition.

Caption: Inhibition of effector caspases by this compound derivatives.

A Versatile Synthon for Heterocyclic Chemistry

Beyond its direct biological applications, this compound is a versatile building block for organic synthesis.[1] The reactive ketone at the C3 position is particularly useful for condensation reactions. For instance, it readily reacts with aromatic amines to form Schiff bases, which can then be used to create more complex heterocyclic systems like spiro azetidines and thioazetidines. These derivatives have been explored for various bioactivities, including antioxidant properties.

Other Emerging Applications

Research into this compound has also pointed towards other potential uses:

-

NF-κB Inhibition: It has been shown to inhibit the activation of NF-κB, a key signaling pathway involved in inflammation.[2]

-

Fluorescent Probes: The isatin scaffold can be chemically modified to create fluorescent probes for imaging and visualizing cellular processes.[1]

-

Environmental Chemistry: It is being studied for potential roles in environmental remediation, such as the degradation of pollutants.[1]

Field-Proven Experimental Protocols

To bridge theory and practice, this section provides detailed, step-by-step methodologies for the synthesis of a this compound derivative, based on published procedures.

Protocol 1: Synthesis of a this compound Schiff Base

This protocol describes a general procedure for the synthesis of Schiff bases via the condensation of this compound with an aromatic amine, a common follow-up step in leveraging the this compound core. This method is adapted from the work of Al-Khuzaie et al.

Objective: To synthesize an imine derivative at the C3 position of this compound.

Materials:

-

This compound (1.0 g, ~5.5 mmol)

-

Substituted Aromatic Amine (~5.5 mmol)

-

N,N-Dimethylformamide (DMF, ~10 mL)

-

Glacial Acetic Acid (catalytic amount, ~3-5 drops)

-

Ice water bath

-

Round bottom flask with reflux condenser

-

Stirring apparatus

-

Vacuum filtration setup

Procedure:

-

Dissolution: In a round bottom flask, dissolve 1.0 g of this compound in 10 mL of DMF. Stir until a homogenous solution is formed.

-

Addition of Reagents: To this solution, add the equimolar amount of the desired aromatic amine, followed by a catalytic amount (3-5 drops) of glacial acetic acid.

-

Causality Note: Glacial acetic acid acts as a catalyst to protonate the carbonyl oxygen at C3, making the carbon more electrophilic and facilitating the nucleophilic attack by the amine.

-

-

Reaction: Heat the reaction mixture to reflux and maintain for 10-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Causality Note: Refluxing provides the necessary activation energy to drive the condensation reaction, which involves the formation of a carbinolamine intermediate followed by dehydration to form the C=N imine bond.

-

-

Precipitation: Upon completion, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold water.

-

Causality Note: The desired Schiff base product is typically much less soluble in water than in DMF. Pouring the mixture into water causes the product to precipitate out of the solution.

-

-

Isolation and Purification: Isolate the resulting solid precipitate by vacuum filtration. Wash the solid with cold water to remove any residual DMF and unreacted starting materials.

-

Recrystallization: Recrystallize the crude product from a suitable solvent (e.g., ethanol or a high-boiling point solvent) to obtain the purified Schiff base.

-

Characterization: Characterize the final product using standard analytical techniques such as FTIR, ¹H NMR, and ¹³C NMR to confirm the structure and purity. The formation of the Schiff base is typically confirmed by the appearance of a C=N stretching band in the FTIR spectrum (around 1670-1680 cm⁻¹) and the disappearance of the C3 carbonyl signal.

Conclusion and Future Outlook

This compound is a compound of significant scientific interest, underpinned by its accessible synthesis and remarkable versatility. Its role as a foundational scaffold in the development of anticancer agents and highly selective caspase inhibitors demonstrates its value in addressing complex challenges in human health. Furthermore, its utility as a reactive intermediate ensures its continued relevance in the broader field of synthetic organic chemistry.

Future research will likely focus on expanding the library of this compound derivatives, exploring new biological targets, and optimizing their pharmacokinetic and pharmacodynamic profiles. The development of more efficient and environmentally benign synthetic routes will also be a key area of investigation, further solidifying the position of this compound as a cornerstone of modern chemical and pharmaceutical science.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 7477-63-6 | FC60762 | Biosynth [biosynth.com]

- 3. This compound | C8H4ClNO2 | CID 344135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 7-氯靛红 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. lookchem.com [lookchem.com]

- 6. lbaochemicals.com [lbaochemicals.com]

- 7. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of Isatin_Chemicalbook [chemicalbook.com]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. synarchive.com [synarchive.com]

- 11. biomedres.us [biomedres.us]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. nmc.gov.in [nmc.gov.in]

- 14. synarchive.com [synarchive.com]

- 15. Stollé synthesis - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. scielo.br [scielo.br]

- 19. mdpi.com [mdpi.com]

- 20. Potent and selective nonpeptide inhibitors of caspases 3 and 7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Potent and selective nonpeptide inhibitors of caspases 3 and 7 inhibit apoptosis and maintain cell functionality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. caymanchem.com [caymanchem.com]

Authored by: A Senior Application Scientist

An In-Depth Technical Guide to the Discovery and History of 7-Chloroisatin

Introduction: The Isatin Scaffold - A Privileged Structure in Medicinal Chemistry

Isatin (1H-indole-2,3-dione) is a robust heterocyclic scaffold that has captivated chemists and pharmacologists for over a century.[1][2] First isolated in 1840 as an oxidation product of indigo dye, its unique structural features—a planar indole core fused with a reactive α-ketoamide moiety—make it an exceptionally versatile building block.[2] Isatin and its derivatives are not merely synthetic curiosities; they are found in mammalian tissues as metabolic byproducts and exhibit a vast spectrum of biological activities, including anticancer, antiviral, antimicrobial, and neuroprotective properties.[1][3] This inherent bioactivity has cemented isatin's status as a "privileged scaffold" in drug discovery, serving as the foundation for approved drugs like Sunitinib, a multi-kinase inhibitor used in cancer therapy.[2]

The strategic modification of the isatin core is a cornerstone of modern medicinal chemistry. Halogenation, in particular, is a powerful tool used to modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and electronic character.[4] The introduction of a chlorine atom at the 7-position of the indole ring yields this compound, a derivative that has proven to be a critical intermediate in the synthesis of novel therapeutic agents. This guide provides a comprehensive exploration of the history, synthesis, and applications of this pivotal compound.

The Historical Context: Classical Synthesis of the Isatin Core

While the precise date of the first synthesis of this compound is not prominently documented, its history is intrinsically linked to the development of general methods for isatin synthesis. The most probable and historically significant route to its initial preparation is the Sandmeyer isatin synthesis , first described by Traugott Sandmeyer in 1919.[5][6] This method, along with others like the Martinet and Stolle syntheses, revolutionized the production of isatin derivatives from readily available anilines, paving the way for the creation of halogenated analogues.[1][3]

The Sandmeyer synthesis is a powerful two-step procedure that begins with a substituted aniline.[5][7] For this compound, the logical starting material is 2-chloroaniline. The process involves the formation of an isonitrosoacetanilide intermediate, which is then cyclized under strong acidic conditions to yield the final isatin product.[6][8] This classical approach remains a reliable and frequently cited method for preparing a wide array of substituted isatins.[9]

Physicochemical Properties of this compound

This compound is typically an orange to brown crystalline solid.[10][11] Its key properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 7477-63-6 | [10][12] |

| Molecular Formula | C₈H₄ClNO₂ | [10][12] |

| Molecular Weight | 181.58 g/mol | [10][12] |

| Appearance | Light yellow to brown powder/crystal | [10] |

| Melting Point | 187 - 191 °C | [10] |

| IUPAC Name | 7-chloro-1H-indole-2,3-dione | [12] |

| Synonyms | 7-Chloroindole-2,3-dione, 7-Chloro-2,3-indolinedione | [10][11] |

Synthetic Methodology: The Sandmeyer Approach to this compound

The Sandmeyer synthesis provides a robust and field-proven pathway to this compound. The causality behind the experimental choices lies in creating a key intermediate that can undergo an intramolecular electrophilic substitution.

Workflow Diagram: Sandmeyer Synthesis of this compound

Caption: Workflow of the two-step Sandmeyer synthesis for this compound.

Experimental Protocol: Sandmeyer Synthesis

This protocol is a representative procedure adapted from the classical Sandmeyer method.[6][7][8]

Step 1: Synthesis of N-(2-chlorophenyl)-2-(hydroxyimino)acetamide

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve chloral hydrate (1.1 eq.) in water.

-

Addition of Reagents: Sequentially add sodium sulfate (to facilitate product precipitation), a solution of 2-chloroaniline (1.0 eq.) in water and hydrochloric acid, and finally a solution of hydroxylamine hydrochloride (3.2 eq.) in water.

-

Heating: Rapidly heat the mixture to a vigorous reflux. The reaction is typically complete within 10-15 minutes, often indicated by the precipitation of the yellow isonitrosoacetanilide product.

-

Isolation: Cool the reaction mixture in an ice bath. Collect the solid precipitate by vacuum filtration, wash thoroughly with water, and dry.

Causality: The reaction between chloral hydrate and hydroxylamine in situ generates a reactive species that undergoes condensation with the aniline. The acidic medium catalyzes the reaction, and sodium sulfate reduces the solubility of the organic product, driving the reaction towards completion and simplifying isolation.

Step 2: Cyclization to this compound

-

Reaction Setup: In a separate flask, carefully add concentrated sulfuric acid (or methanesulfonic acid for substrates with poor solubility in H₂SO₄) and heat to approximately 50-60°C.[7]

-

Addition of Intermediate: Slowly and carefully add the dried N-(2-chlorophenyl)-2-(hydroxyimino)acetamide from Step 1 to the hot acid with vigorous stirring. The temperature must be carefully controlled, as the reaction is exothermic and can lead to charring if it exceeds 80°C.[8]

-

Reaction: After the addition is complete, maintain the temperature for a short period (e.g., 10 minutes) to ensure complete cyclization.

-

Workup and Isolation: Cool the reaction mixture and pour it carefully onto crushed ice. The this compound product will precipitate. Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry. The crude product can be further purified by recrystallization from a suitable solvent like glacial acetic acid.

Causality: The strong acid acts as both a solvent and a catalyst, promoting an intramolecular electrophilic aromatic substitution. The protonated oxime facilitates the attack of the aromatic ring onto the carbonyl carbon, followed by dehydration and cyclization to form the stable five-membered ring of the isatin core.

Applications in Drug Discovery and Chemical Biology

This compound is not an end product but a versatile starting point for synthesizing a vast array of bioactive molecules.[10] The chlorine atom at the 7-position enhances the molecule's reactivity and provides a handle for further functionalization, while also potentially improving metabolic stability by blocking a potential site of cytochrome P450 hydroxylation.[13]

Logical Flow from Core Scaffold to Therapeutic Leads

Caption: Synthetic pathways from this compound to diverse classes of bioactive agents.

Key Application Areas:

-

Antioxidant Agents: Schiff base derivatives of this compound have been synthesized and evaluated for their antioxidant properties, showing potential for combating oxidative stress-related diseases.[14][15]

-

Antimalarial and Antitubercular Hybrids: this compound has been conjugated with other pharmacophores, such as 7-chloroquinoline, to create hybrid molecules with potent activity against Plasmodium falciparum (malaria) and Mycobacterium tuberculosis.[16]

-

Caspase Inhibitors for Apoptosis Imaging: N-alkylated 7-halogenated isatin sulfonamides have been developed as highly potent inhibitors of caspase-3 and caspase-7, key enzymes in the apoptotic cascade.[13] Radiolabeled versions of these compounds are being explored as potential PET imaging agents to visualize cell death in vivo, a critical tool for cancer therapy monitoring and neurological research.[13]

-

Anticancer Drug Development: The isatin scaffold is a well-established core for anticancer agents. Derivatives of this compound are actively investigated for their cytotoxic profiles against various cancer cell lines, serving as precursors for novel chemotherapeutics.[10][16]

Conclusion

The history of this compound is a story of chemical evolution. Born from classical synthetic reactions developed in the early 20th century, it has transitioned from a simple halogenated derivative to a cornerstone intermediate in modern medicinal chemistry. Its robust synthesis via the Sandmeyer method and the strategic placement of the chlorine atom provide researchers with a reliable and versatile scaffold. From creating novel antioxidants to designing sophisticated molecular probes for imaging apoptosis, this compound continues to be a molecule of significant interest, demonstrating the enduring power of fundamental heterocyclic chemistry to fuel the engine of drug discovery.

References

- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. researchgate.net [researchgate.net]

- 4. jetir.org [jetir.org]

- 5. synarchive.com [synarchive.com]

- 6. Sciencemadness Discussion Board - Synthesis of Isatin - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. chemimpex.com [chemimpex.com]

- 11. lbaochemicals.com [lbaochemicals.com]

- 12. This compound | C8H4ClNO2 | CID 344135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Synthesis of 7-halogenated isatin sulfonamides: nonradioactive counterparts of caspase-3/-7 inhibitor-based potential radiopharmaceuticals for molecular imaging of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 7-Chloroisatin Derivatives: A Detailed Protocol for Researchers

Abstract

This comprehensive guide details the synthesis of 7-chloroisatin and its derivatives, crucial scaffolds in medicinal chemistry and drug development. Isatin and its halogenated analogues exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3][4] This document provides researchers, scientists, and drug development professionals with a thorough understanding of the synthetic routes to these valuable compounds, emphasizing the rationale behind experimental choices and ensuring procedural integrity. We will delve into established synthetic methodologies, including the Sandmeyer, Stolle, and Gassman syntheses, and further explore the derivatization of the this compound core.

Introduction: The Significance of this compound in Medicinal Chemistry

Isatin (1H-indole-2,3-dione) is a versatile heterocyclic compound that has garnered significant attention in the field of medicinal chemistry.[5][6] Its unique structural features, particularly the reactive C3-carbonyl group and the N1-amino group, allow for a wide range of chemical modifications, leading to a diverse library of derivatives with varied biological activities.[3] The introduction of a chlorine atom at the 7-position of the isatin ring can significantly enhance its lipophilicity and electronic properties, often leading to improved pharmacological profiles.[3] Consequently, this compound serves as a pivotal starting material for the synthesis of novel therapeutic agents.

Core Synthetic Methodologies for the Isatin Scaffold

Several classical methods have been established for the synthesis of the isatin core. The choice of method often depends on the desired substitution pattern and the nature of the starting materials.

The Sandmeyer Isatin Synthesis

The Sandmeyer synthesis is a long-standing and straightforward method for preparing isatins from anilines.[1][7] The reaction proceeds in two main steps: the formation of an isonitrosoacetanilide intermediate, followed by an acid-catalyzed cyclization.

Mechanism Insight: The reaction is initiated by the reaction of an aniline with chloral hydrate and hydroxylamine hydrochloride to form an α-isonitrosoacetanilide.[1][7] This intermediate then undergoes an electrophilic cyclization in the presence of a strong acid, such as concentrated sulfuric acid, to yield the isatin.[1][7] The Sandmeyer reaction is an example of a radical-nucleophilic aromatic substitution.[8][9][10]

Protocol for Sandmeyer Synthesis of this compound:

-

Step 1: Diazotization. A primary aromatic amine is treated with sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt.[9][11]

-

Step 2: Substitution. The diazonium salt is then reacted with a copper(I) halide (e.g., CuCl) to replace the diazonium group with a halogen.[8][9][10]

Key Considerations:

-

The Sandmeyer reaction can be limited by harsh reaction conditions and may produce mixtures of regioisomers, especially with substituted anilines.[1]

-

Yields can be moderate, but optimization, including the use of microwave irradiation, can improve efficiency.[1]

The Stolle Isatin Synthesis

The Stolle synthesis offers an alternative route to N-substituted isatins and is considered a robust method.[7][12] It involves the condensation of a primary or secondary arylamine with oxalyl chloride, followed by a Lewis acid-catalyzed cyclization.[5][7][12][13]

Mechanism Insight: The initial acylation of the aniline with oxalyl chloride forms a chlorooxalylanilide intermediate.[5][12] This intermediate then undergoes an intramolecular Friedel-Crafts acylation, promoted by a Lewis acid like aluminum chloride, to afford the isatin ring system.[13]

Protocol for Stolle Synthesis:

-

Step 1: Acylation. An appropriate aniline is reacted with oxalyl chloride to form the corresponding chlorooxalylanilide.

-

Step 2: Cyclization. The intermediate is then treated with a Lewis acid (e.g., AlCl₃, TiCl₄, or BF₃·Et₂O) to induce cyclization and form the isatin.[1][5]

The Gassman Isatin Synthesis

The Gassman synthesis is another versatile method that involves the formation and subsequent oxidation of a 3-methylthio-2-oxindole intermediate.[7][14]

Mechanism Insight: The synthesis begins with the reaction of an N-chloroaniline with a methylthioacetate ester to form an azasulfonium salt.[1] A Sommelet-Hauser rearrangement followed by hydrolysis yields a 3-methylthio-2-oxindole.[1] Subsequent oxidation, often with N-chlorosuccinimide (NCS), furnishes the desired isatin.[1]

Derivatization of this compound

Once this compound is synthesized, its core structure can be further modified at several positions to generate a library of derivatives for biological screening.

Synthesis of Schiff Bases from this compound

A common and straightforward derivatization involves the condensation of the C3-carbonyl group of this compound with various aromatic amines to form Schiff bases.[15]

Experimental Protocol:

-

Dissolve this compound (1.0 g, approximately 5.5 mmol) in N,N-dimethylformamide (DMF, 5 mL) in a round-bottom flask.[6][15]

-

Add the desired substituted aromatic amine (5.5 mmol) to the solution.[15]

-

Add a catalytic amount of glacial acetic acid (3 drops).[15][16]

-

Heat the reaction mixture at reflux for 10-12 hours.[15]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).[15]

-

Upon completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.

-

Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified Schiff base derivative.

Characterization: The formation of the Schiff base can be confirmed by the disappearance of the C=O stretching band of the isatin and the appearance of a new C=N stretching band in the FTIR spectrum. ¹H NMR and ¹³C NMR spectroscopy are also essential for structural confirmation.[15]

Data Presentation

Table 1: Comparison of Core Isatin Synthetic Methodologies

| Method | Starting Materials | Key Reagents | Advantages | Disadvantages |

| Sandmeyer | Anilines, Chloral hydrate, Hydroxylamine HCl | Strong acid (e.g., H₂SO₄) | Straightforward, well-established | Harsh conditions, potential for regioisomer mixtures, moderate yields[1] |

| Stolle | Anilines, Oxalyl chloride | Lewis acid (e.g., AlCl₃) | Good for N-substituted isatins, generally good yields | Requires anhydrous conditions |

| Gassman | Anilines, Methylthioacetate ester | N-chlorosuccinimide (NCS) | Versatile, applicable to anilines with electron-withdrawing groups | Multi-step process |

Experimental Workflows

Diagram 1: General Workflow for the Synthesis of this compound Derivatives

Caption: Workflow for this compound synthesis and derivatization.

Diagram 2: Logical Relationship of Isatin Synthesis Methods

Caption: Key synthetic routes to the isatin core structure.

Conclusion

The synthesis of this compound and its derivatives is a dynamic area of research with significant implications for drug discovery. The methodologies outlined in this guide provide a solid foundation for researchers to produce these valuable compounds. By understanding the underlying chemical principles and carefully selecting the appropriate synthetic route, scientists can efficiently generate diverse libraries of this compound derivatives for biological evaluation, paving the way for the development of novel therapeutics.

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Substituted Isatins As Potential Antibacterial Agents | ScholarWorks [scholarworks.calstate.edu]

- 4. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. researchgate.net [researchgate.net]

- 7. nmc.gov.in [nmc.gov.in]

- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 9. byjus.com [byjus.com]

- 10. lscollege.ac.in [lscollege.ac.in]

- 11. youtube.com [youtube.com]

- 12. synarchive.com [synarchive.com]

- 13. Stollé synthesis - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]

- 16. mdpi.com [mdpi.com]

Application Notes & Protocols: 7-Chloroisatin as a Privileged Scaffold in the Synthesis of Novel Anticancer Agents